3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride
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Overview
Description
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride include:
- 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride
- Pyrrolidine derivatives with different substituents on the benzyl group .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Biological Activity
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C12H17ClN2O2, and it possesses unique properties that contribute to its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological responses. The exact pathways involved can vary based on the context of use.
Interaction with Biological Macromolecules
Research indicates that this compound interacts with proteins and nucleic acids, suggesting potential roles in cellular signaling and gene expression modulation. Such interactions are crucial for understanding its therapeutic applications.
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects in various medical contexts:
- CNS Activity : Studies suggest that this compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown significant inhibition of cell proliferation in HeLa and HepG2 cell lines .
Case Studies and Experimental Data
Several studies have explored the biological effects of compounds related to this compound:
- Cell Viability Studies : In vitro assays demonstrated varying degrees of cytotoxicity against cancerous cells compared to non-cancerous cells. For example, certain analogs exhibited IC50 values in the low micromolar range against HeLa cells .
- Gene Expression Modulation : Experiments have shown that treatment with pyrrolidine derivatives can lead to downregulation of oncogenes such as c-MYC and c-KIT in cancer cell lines, indicating potential for targeted cancer therapies .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11;/h3-4,8,11,14H,5-7,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJAVHRUCJVZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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